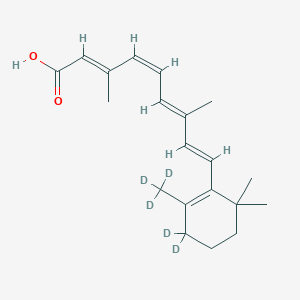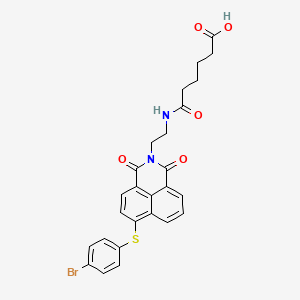
Mcl-1/bcl-2-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mcl-1/bcl-2-IN-4 is a potent and selective dual inhibitor of myeloid cell leukemia 1 (Mcl-1) and B-cell lymphoma 2 (Bcl-2) proteins. These proteins are part of the Bcl-2 family, which plays a crucial role in regulating apoptosis, the process of programmed cell death. Overexpression of Mcl-1 and Bcl-2 is often observed in various cancers, contributing to tumorigenesis, poor prognosis, and resistance to chemotherapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mcl-1/bcl-2-IN-4 involves multiple steps, including the formation of bicyclic compounds derived from benzimidazole chalcone and flavonoid scaffolds. The synthetic route typically includes:
Formation of Benzimidazole Chalcone: This involves the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions to form benzimidazole. This is followed by the Claisen-Schmidt condensation with acetophenone derivatives to form benzimidazole chalcone.
Formation of Flavonoid Scaffold: This involves the cyclization of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions to form flavonoid scaffolds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis platforms and purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Mcl-1/bcl-2-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and flavonoid moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the chalcone and flavonoid structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents such as bromine (Br2) and chlorinating agents such as thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .
科学的研究の応用
Mcl-1/bcl-2-IN-4 has several scientific research applications, including:
Cancer Research: The compound is used to study the role of Mcl-1 and Bcl-2 in cancer cell survival and apoptosis. .
Drug Development: This compound serves as a lead compound for the development of new anticancer drugs targeting the Bcl-2 family of proteins.
Biological Studies: The compound is used to investigate the molecular mechanisms of apoptosis and the interactions between pro-apoptotic and anti-apoptotic proteins.
作用機序
Mcl-1/bcl-2-IN-4 exerts its effects by selectively binding to the anti-apoptotic proteins Mcl-1 and Bcl-2. This binding prevents these proteins from sequestering pro-apoptotic proteins such as BAX and BAK, thereby promoting apoptosis. The compound effectively displaces BH3-only proteins from Mcl-1 and Bcl-2, leading to the activation of the intrinsic apoptotic pathway .
類似化合物との比較
Similar Compounds
Venetoclax: A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
S63845: A selective Mcl-1 inhibitor currently in clinical trials for various cancers
Uniqueness
Mcl-1/bcl-2-IN-4 is unique in its dual inhibition of both Mcl-1 and Bcl-2, making it a potent compound for overcoming resistance mechanisms that involve the upregulation of these proteins. This dual inhibition provides a broader spectrum of activity compared to compounds that target only one of these proteins .
特性
分子式 |
C26H23BrN2O5S |
|---|---|
分子量 |
555.4 g/mol |
IUPAC名 |
6-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethylamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C26H23BrN2O5S/c27-16-8-10-17(11-9-16)35-21-13-12-20-24-18(21)4-3-5-19(24)25(33)29(26(20)34)15-14-28-22(30)6-1-2-7-23(31)32/h3-5,8-13H,1-2,6-7,14-15H2,(H,28,30)(H,31,32) |
InChIキー |
CNEKGBXSPSZPSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCNC(=O)CCCCC(=O)O)SC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)




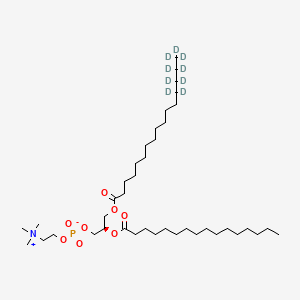
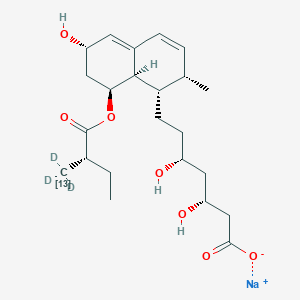
![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)
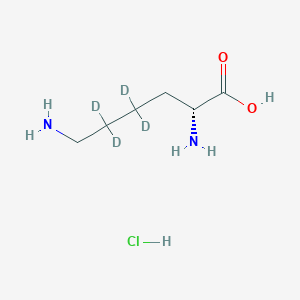


![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)
